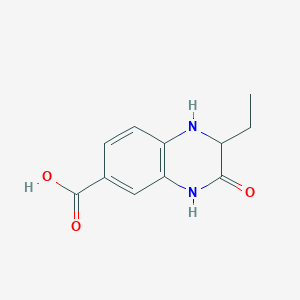

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-7-10(14)13-9-5-6(11(15)16)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQRDVPENVGBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the Biginelli reaction, a multicomponent reaction that forms dihydropyrimidinones and related compounds. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst. Specific reaction conditions may vary, but common catalysts include Lewis acids such as bismuth nitrate and ceric ammonium nitrate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as microwave irradiation and ultrasound radiation have been employed to enhance the efficiency of the Biginelli reaction. Additionally, solvent-free conditions and the use of eco-friendly catalysts like lactic acid are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities:

- Antimicrobial Activity : The quinoxaline derivatives have shown promising results against bacterial and fungal strains. Studies suggest that modifications on the quinoxaline ring can enhance antimicrobial properties.

- Anticancer Properties : Some derivatives of quinoxaline have been associated with cytotoxic effects on cancer cell lines. The ability to inhibit cell proliferation makes this compound a candidate for further investigation in cancer therapy.

Neuropharmacology

Research has indicated that quinoxaline derivatives may interact with neurotransmitter systems. The compound's ability to modulate neurotransmitter receptors could lead to applications in treating neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

The presence of reactive functional groups in 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid makes it an excellent precursor for synthesizing more complex molecules. This includes:

- Building Blocks for Drug Development : Its derivatives can serve as scaffolds for designing new drugs targeting specific biological pathways.

- Materials Science : The compound can be utilized in the synthesis of polymers and other materials due to its unique structural characteristics.

Case Studies

Mechanism of Action

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is similar to other quinoxaline derivatives, such as 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. it is unique in its structure and potential applications. The presence of the ethyl group at the 2-position distinguishes it from other quinoxaline derivatives and may contribute to its distinct biological and chemical properties.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.225 g/mol

- CAS Number: Not explicitly provided in evidence, but related entries include 1031655-17-0 (enantiomer) , 744227-07-4 (structural analogs) .

- Structural Features: Contains a quinoxaline core with a carboxylic acid group at position 6, an ethyl substituent at position 2, and a ketone at position 2. The stereochemistry is specified as (2R) in crystallographic data .

Physicochemical Properties :

- Chirality : One chiral center (2R configuration) .

- Aromaticity: Six aromatic bonds in the quinoxaline ring .

- Solubility : Predicted to have moderate solubility in polar solvents due to the carboxylic acid group .

Biological Relevance: Derivatives of this compound (e.g., N-substituted 3-oxo-tetrahydroquinoxaline-6-carboxylic acids) exhibit antiproliferative activity by inhibiting tubulin polymerization, making them candidates for cancer therapy .

Comparison with Similar Compounds

Structural Analogs with Ethyl Substituents

Notes:

Analogs with Varying Oxo Groups

Key Findings :

Stereochemical and Functional Group Variations

Biological Activity

2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 1218431-80-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 1218431-80-1

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid to enhance its biological activity. For instance, a series of N-substituted derivatives were evaluated for their antiproliferative properties against cancer cell lines such as HeLa and K562. Among these, compound 13d demonstrated significant antiproliferative activity with IC50 values of 0.126 μM and 0.164 μM against HeLa and K562 cells respectively .

Antiproliferative Activity

The compound has shown promising results as a tubulin polymerization inhibitor. The most notable derivative (compound 13d) not only inhibited tubulin polymerization (IC50 = 3.97 μM) but also induced cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | K562 | 0.164 |

| 13d | SMMC-7721 | 0.071 |

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. In a systematic review, quinoxaline derivatives were synthesized and evaluated against various viruses including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). Some derivatives exhibited considerable antiviral activity with reduced cytotoxicity compared to standard treatments .

Antimycobacterial Activity

Recent findings indicate that quinoxaline derivatives, including those related to 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, possess antimycobacterial properties against Mycobacterium tuberculosis strains . Compounds demonstrated high selectivity indices (SI), indicating effective inhibition with minimal toxicity to host cells.

The mechanisms through which these compounds exert their biological effects involve:

- Inhibition of Tubulin Polymerization : This disrupts normal cell division processes in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways enhances the therapeutic potential against tumors.

- Antiviral Mechanisms : Targeting viral entry or replication processes contributes to their efficacy against viral infections.

Case Studies

In one study investigating the antiviral potential of quinoxaline derivatives against HSV, compound 1 demonstrated a reduction in plaque formation by 25% at a concentration of 20 µg/mL . This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, quinoxaline derivatives are often prepared by condensing o-phenylenediamine with diketones or keto-acids under acidic or basic conditions. A key step is the introduction of the ethyl and oxo groups at positions 2 and 3, respectively, using alkylation and oxidation reagents. To improve yields:

- Optimize solvent systems (e.g., DMF for high-temperature reactions) .

- Use catalysts like p-toluenesulfonic acid for cyclization steps .

- Monitor reaction progress via TLC or HPLC to terminate reactions at maximal product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ethyl, oxo, and tetrahydroquinoxaline moieties. The carboxylic acid proton (δ ~12-14 ppm) and ethyl group signals (δ ~1.2-1.4 ppm for CH₃, δ ~2.5-3.0 ppm for CH₂) are critical .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxo and carboxylic acid groups) and ~2500-3300 cm⁻¹ (broad O-H stretch) validate functional groups .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., oxidation derivatives) .

Advanced Research Questions

Q. How can reaction intermediates be isolated and analyzed to resolve contradictions in proposed synthetic mechanisms?

- Methodological Answer : Contradictions in mechanistic pathways (e.g., competing oxidation or rearrangement steps) can be addressed by:

- Quenching reactions at intervals : Isolate intermediates via flash chromatography or crystallization .

- DFT calculations : Model transition states to predict favored pathways .

- In-situ monitoring : Use Raman spectroscopy or real-time mass spectrometry to track intermediate formation .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax shifts) or LC-MS over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For solution stability, conduct accelerated aging studies at 40–60°C .

- Light sensitivity : Expose to UV/Vis light and analyze photodegradation products using HPLC-PDA .

Q. How can the compound’s biological activity be systematically assessed against microbial or cancer cell lines?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cancer cell viability : Perform MTT assays on cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar quinoxalines .

- Mechanistic studies : Use flow cytometry to assess apoptosis/necrosis ratios or Western blotting to track protein targets (e.g., topoisomerase inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize assay protocols : Variability in inoculum size, culture media, or incubation times can skew results. Follow CLSI guidelines for antimicrobial tests .

- Validate compound purity : Impurities (e.g., residual solvents) may confound activity. Re-test batches with ≥98% purity (via HPLC) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .

Advanced Structural and Functional Insights

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA gyrase) .

- MD simulations : Assess conformational stability in aqueous or lipid bilayers over 100 ns trajectories (GROMACS/AMBER) .

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity .

Q. How can chiral purity be ensured during synthesis, and what analytical techniques are critical?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Circular dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra with racemic mixtures .

- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for crystal structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.